N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on synthesizing new heterocycles incorporating the antipyrine moiety, which is structurally related to the compound of interest. These studies have produced compounds with significant antimicrobial properties, demonstrating the potential of these chemical structures in developing new antimicrobial agents (Bondock et al., 2008). Additionally, the synthesis of antipyrine-based heterocycles has been explored for their anticancer and antimicrobial activities, highlighting the diverse therapeutic potential of such compounds (Riyadh et al., 2013).
Anticonvulsant and Anti-inflammatory Applications
Other research avenues have explored the synthesis of alkanamide derivatives bearing heterocyclic rings, assessing their anticonvulsant activity. These studies indicate the relevance of heterocyclic structures in designing compounds with specific neurological applications (Tarikogullari et al., 2010). Furthermore, the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity has been examined, showcasing the compound's utility in inflammation research (El‐Hawash & El-Mallah, 1998).
Pesticidal and Herbicidal Research
Compounds structurally related to the specified chemical have been investigated for their potential as pesticides. The examination of chloroacetamide derivatives has elucidated their role in inhibiting fatty acid synthesis in certain algae, offering insights into their herbicidal potential (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-6-16(9-15(14)2)18-11-19-23(30)27(24-13-28(19)26-18)12-22(29)25-17-7-8-20(31-3)21(10-17)32-4/h5-11,13H,12H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLQDLNPCUNVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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